4-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanone
Overview
Description
4-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanone is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by the presence of a chloro and iodo substituent on the pyrrolopyrimidine ring, which is further attached to a cyclohexanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanone typically involves multiple steps. One common method includes the iodination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using N-iodosuccinimide (NIS) in dimethylformamide (DMF) at room temperature. The reaction mixture is then stirred overnight, followed by the addition of a saturated solution of sodium thiosulfate to quench the reaction. The product is filtered, washed with water, and dried under vacuum to obtain 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and reagent concentrations, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrrolopyrimidine ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
N-iodosuccinimide (NIS): Used for iodination reactions.
Dimethylformamide (DMF): Common solvent for reactions involving pyrrolopyrimidines.
Sodium thiosulfate: Used to quench iodination reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro or iodo substituents.
Scientific Research Applications
4-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: A closely related compound with similar chemical properties.
6-Chloro-7-iodo-7-deazapurine: Another
Properties
CAS No. |
862728-42-5 |
---|---|
Molecular Formula |
C12H11ClIN3O |
Molecular Weight |
375.59 g/mol |
IUPAC Name |
4-(4-chloro-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-one |
InChI |
InChI=1S/C12H11ClIN3O/c13-11-10-9(14)5-17(12(10)16-6-15-11)7-1-3-8(18)4-2-7/h5-7H,1-4H2 |
InChI Key |
JFPJUZDNEPXUSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1N2C=C(C3=C2N=CN=C3Cl)I |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.